(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is a chemical compound that belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound is also known as Hexanoic acid, 2-hydroxy-, (2S)- .

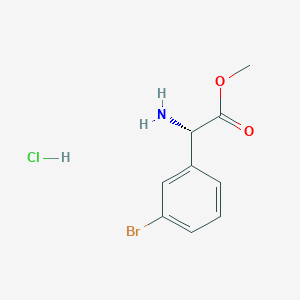

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is complex. The compound contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis

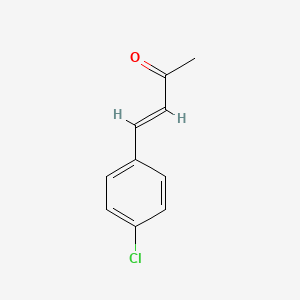

The family of D-isomer specific 2-hydroxyacid dehydrogenases (2HADHs) contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications . They catalyze the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD + ) .将来の方向性

The future directions for the study of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” and similar compounds could involve further characterization of the new subfamilies of 2HADHs . This may result in discoveries of enzymes with novel metabolic roles and with properties beneficial for biotechnological applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with 2-hydroxyacetamide. The resulting protected dipeptide is then deprotected and hydrolyzed to yield the target compound.", "Starting Materials": [ "L-histidine", "2-hydroxyacetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)", "hydrochloric acid (HCl)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protect the amine group of L-histidine by reacting with Boc2O in the presence of DMAP and triethylamine (TEA) in dry dichloromethane (DCM) to yield Boc-L-histidine.", "Protect the carboxylic acid group of Boc-L-histidine by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of TEA in dry DCM to yield Boc-Boc-L-histidine.", "Couple Boc-Boc-L-histidine with 2-hydroxyacetamide in the presence of DCC and NHS in dry DCM to yield Boc-Boc-L-histidine-2-hydroxyacetamide.", "Deprotect the Boc groups of Boc-Boc-L-histidine-2-hydroxyacetamide by treating with TFA in methanol to yield (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid.", "Dissolve (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid in hydrochloric acid and precipitate the hydrochloride salt by adding diethyl ether.", "Dry the hydrochloride salt of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid to yield the final product." ] } | |

CAS番号 |

2241107-72-0 |

製品名 |

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride |

分子式 |

C8H17ClN2O4 |

分子量 |

240.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。